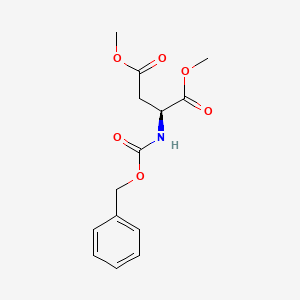

N-Alpha-carbobenzoxy-l-aspartic acid alpha,beta-dimethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Alpha-carbobenzoxy-l-aspartic acid alpha,beta-dimethyl ester is a chemical compound with the molecular formula C14H17NO6 and a molecular weight of 295.29 g/mol . It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is often used to protect amino groups during chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Alpha-carbobenzoxy-l-aspartic acid alpha,beta-dimethyl ester typically involves the esterification of N-Alpha-carbobenzoxy-l-aspartic acid. The reaction is carried out using methanol and a suitable acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities.

Analyse Des Réactions Chimiques

Types of Reactions

N-Alpha-carbobenzoxy-l-aspartic acid alpha,beta-dimethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.

Substitution: The ester groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.

Reduction: Palladium on carbon (Pd/C) is commonly used as a catalyst for hydrogenation.

Substitution: Various nucleophiles, such as amines or alcohols, can be used under mild conditions.

Major Products Formed

Hydrolysis: N-Alpha-carbobenzoxy-l-aspartic acid.

Reduction: L-aspartic acid alpha,beta-dimethyl ester.

Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Applications De Recherche Scientifique

N-Alpha-carbobenzoxy-l-aspartic acid alpha,beta-dimethyl ester has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-Alpha-carbobenzoxy-l-aspartic acid alpha,beta-dimethyl ester involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing selective modifications of other functional groups. The protected amino group can later be deprotected under specific conditions, such as catalytic hydrogenation, to yield the desired product .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Benzyloxycarbonyl-l-aspartic acid: Similar structure but lacks the dimethyl ester groups.

N-Benzyloxycarbonyl-l-glutamic acid: Similar protecting group but with a different amino acid backbone.

N-Benzyloxycarbonyl-l-lysine: Similar protecting group but with a different amino acid backbone.

Uniqueness

N-Alpha-carbobenzoxy-l-aspartic acid alpha,beta-dimethyl ester is unique due to the presence of both the benzyloxycarbonyl protecting group and the dimethyl ester groups. This combination allows for selective protection and modification of the amino and carboxyl groups, making it a valuable tool in organic synthesis .

Activité Biologique

N-Alpha-carbobenzoxy-l-aspartic acid alpha,beta-dimethyl ester (also referred to as Z-L-Asp-OMe) is a synthetic derivative of aspartic acid that has garnered attention in various biological and pharmacological studies. This article presents an overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C14H17NO6

- Molecular Weight: 295.29 g/mol

- CAS Number: 35909-93-4

- SMILES Notation: COC(=O)C@HNC(=O)OCc1ccccc1

The compound features a carbobenzoxy protecting group and two methyl esters at the alpha and beta positions, which influence its solubility and biological interactions.

This compound acts primarily through modulation of neurotransmitter systems, particularly involving glutamate pathways. Research indicates that aspartate plays a crucial role in neurotransmission by acting as an excitatory neurotransmitter in the central nervous system. The compound's structural modifications enhance its stability and bioavailability compared to natural aspartic acid.

Neurotransmission

- Role in Neurotransmission: L-aspartate is involved in the glutamate-glutamine cycle, which is essential for maintaining synaptic function and energy metabolism in neurons .

- Potential Neuroprotective Effects: Studies suggest that derivatives like Z-L-Asp-OMe may exert neuroprotective effects by modulating excitatory neurotransmission, potentially offering therapeutic benefits in neurodegenerative diseases .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of various aspartic acid derivatives, including Z-L-Asp-OMe.

Case Studies

-

Cancer Cell Lines: A series of studies evaluated the antiproliferative effects of N-(carbobenzyloxy)-l-aspartic acid derivatives against several cancer cell lines:

- HeLa (cervical cancer)

- A549 (lung cancer)

- MGC-803 (gastric cancer)

- MCF-7 (breast cancer)

- Topoisomerase Inhibition: Some derivatives exhibited inhibitory activity against topoisomerases I and IIα, enzymes critical for DNA replication and repair. This inhibition can lead to apoptosis in rapidly dividing cancer cells, further supporting their potential as anticancer agents .

Table: Summary of Biological Activities

Future Directions

Research on this compound is still evolving. Future studies should focus on:

- In Vivo Studies: To better understand the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Insights: Further elucidation of its mechanisms at the molecular level, particularly concerning neuroprotection and anticancer activities.

- Clinical Trials: Exploration of its potential applications in treating neurological disorders and various cancers.

Propriétés

IUPAC Name |

dimethyl (2S)-2-(phenylmethoxycarbonylamino)butanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-19-12(16)8-11(13(17)20-2)15-14(18)21-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,18)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDSGUUJTVECEP-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.